molecular formula C9H11NO2 B014027 3,4-Methylenedioxyphenethylamine CAS No. 1484-85-1

3,4-Methylenedioxyphenethylamine

Cat. No. B014027
CAS RN: 1484-85-1
M. Wt: 165.19 g/mol
InChI Key: RRIRDPSOCUCGBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

MDMA is synthesized through several chemical pathways, with the most common involving the reductive amination of 3,4-methylenedioxyphenylacetone with methylamine. This process highlights the compound's synthetic flexibility and the influence of various precursors and reagents on its purity and yield. Studies have examined contaminants found in MDMA preparations, shedding light on the synthetic routes and potential impurities that may affect its pharmacological profile (Stojanovska et al., 2013).

Molecular Structure Analysis

MDMA's molecular structure is characterized by a phenethylamine core with a methylenedioxy ring, which is crucial for its psychoactive effects. The structure is closely related to both amphetamines and hallucinogens, contributing to its unique pharmacological properties. This structural similarity has prompted comparisons with other psychoactive substances, enabling a deeper understanding of its action mechanism and potential for neurotoxicity (McKenna & Peroutka, 1990).

Chemical Reactions and Properties

MDMA interacts with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways. Its ability to induce the release of these neurotransmitters and inhibit their reuptake is fundamental to its psychoactive effects. The compound's interaction with these systems can lead to acute and long-term changes in brain chemistry, which are critical for understanding its therapeutic potential and risks (Green et al., 1995).

Physical Properties Analysis

The physical properties of MDMA, such as solubility, melting point, and crystalline form, are essential for its formulation and administration. These properties influence its stability, bioavailability, and pharmacokinetics, impacting both its recreational use and therapeutic applications. Understanding these properties is crucial for developing safe and effective MDMA-based treatments.

Chemical Properties Analysis

MDMA's chemical properties, including its reactivity, stability, and degradation pathways, play a significant role in its pharmacological effects and potential toxicity. The compound's metabolism in the human body leads to the formation of various metabolites, some of which may contribute to its neurotoxic effects. Research into MDMA's chemical properties has provided insights into its mechanism of action, potential risks, and the development of strategies to mitigate its adverse effects (Ricaurte, Yuan, & McCann, 2000).

Scientific Research Applications

  • Forensic Studies

    • MDPEA has been reported as a drug of abuse in forensic studies . The mass spectra of the regioisomers show some variation in the relative intensity of the major ions with only a couple of minor ions that may indicate side chain specific fragments . Differentiation by mass spectrometry is only possible after the formation of the perfluoroacyl derivatives .
  • Chemical Synthesis

    • 3,4-Methylenedioxyphenethylamine hydrochloride can be synthesized by reacting aluminum chloride, LiAlH4 and 3,4-methylenedioxyphenylacetonitrile . It may be used to synthesize N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide .
  • Electrochemical Polymerization

    • An MIP film on a Au electrode was synthesized via electrochemical polymerization with the safe chemical DA as the polymerization monomer and the uncontrolled pharmaceutical intermediate 3,4-methylenedioxyphenethylamine (MDPEA) as the template molecule . This can provide a great quantity of specific binding sites and expand the application of the MIP film .
  • Psychoactive Substances

    • The substituted methylenedioxyphenethylamines (abbreviated as MDxx) represent a diverse chemical class of compounds derived from phenethylamines . This category encompasses numerous psychoactive substances with entactogenic, psychedelic, and/or stimulant properties, in addition to entheogens . These compounds find application as research chemicals, designer drugs, and recreational substances .
  • Pharmaceutical Intermediates

    • 3,4-Methylenedioxyphenethylamine can be used as an intermediate in the synthesis of various pharmaceutical compounds . For example, it may be used to synthesize N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide .
  • Monoamine Oxidase Inhibitors

    • If 3,4-Methylenedioxyphenethylamine were either used in high enough doses (e.g., 1-2 grams), or in combination with a monoamine oxidase inhibitor (MAOI), it is probable that it would become sufficiently active, though it would likely have a relatively short duration of action . This idea is similar in concept to the use of selective MAO A inhibitors and selective MAO B inhibitors in augmentation of dimethyltryptamine (DMT) and phenethylamine (PEA), respectively .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRDPSOCUCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1653-64-1 (hydrochloride)
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00163982
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxyphenethylamine

CAS RN

1484-85-1
Record name 1,3-Benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-5-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
L Aalberg, J DeRuiter, FT Noggle… - Journal of …, 2003 - academic.oup.com
Three regioisomeric 3,4-methylenedioxyphenethylamines having the same molecular weight and major mass spectral fragments of equivalent mass have been reported as components …
Number of citations: 28 0-academic-oup-com.brum.beds.ac.uk
TA Dal Cason - Forensic Science International, 1997 - Elsevier
In the past 35 years, a wide variety of illicit drugs have appeared in the clandestine market. Many of these compounds are based on the structure of amphetamine (1-phenyl-2-…
FT Noggle, CR Clark, JD Ruiter - Journal of liquid chromatography, 1991 - Taylor & Francis
The analytical profiles are described for four amines, 3,4-methylenedioxymethamphetamine (MDMA) and three isomeric phen-ethylamines of MW = 193. These four amines all contain …
TA Dal Cason - J. Forensic Sci, 1990 - researchgate.net
Encountering a novel controlled-substance analog (designer drug) has become a distinct possibility for all forensic drug laboratories. 3, 4-Methylenedioxyamphetamine (MDA) in …
Number of citations: 88 www.researchgate.net
T Passie, U Benzenhöfer - Drug testing and analysis, 2018 - Wiley Online Library
This article describes the context in which 3,4‐methylenedioxyamphetamine (MDA), 3,4‐methylenedioxymethamphetamine (MDMA) and other mescaline‐like compounds were …
AL Thigpen, J DeRuiter, CR Clark - Journal of chromatographic …, 2007 - academic.oup.com
Three regioisomeric 3,4-methylenedioxyphenethylamines having the same molecular weight and major mass spectral fragments of equal mass have been reported as drugs of abuse in …
K Takagi, Y Kasuya, K Fujie, M Watanabe… - Chemical and …, 1963 - jstage.jst.go.jp
Several acids-and aminoacids-derivatives of α-methyl-3, 4-methylenedioxyphenethylamine were synthesized and their analgesic activities in mice were estimated by two methods. The …
Number of citations: 7 www.jstage.jst.go.jp
KA Nieforth - Journal of Pharmaceutical Sciences, 1971 - Elsevier
Psychotomimetic activity has been observed following ingestion, inhalation, or injection of materials representing numerous chemical classes, many of which are rather complex (eg, …
JW Schweitzer, R Schwartz… - Archives Internationales de …, 1978 - europepmc.org
Administered 1-C14-3, 4-methylenedioxyphenethylamine led to the excretion of about 2% of the urinary C14 as conjugated dopamine and 3-methoxytyramine metabolites, in …
Number of citations: 1 europepmc.org
LM Siddihalu, T Imasaka… - Journal of the American …, 2022 - catalog.lib.kyushu-u.ac.jp
Amine-related psychoactive molecules contain N− Cα and Cα− Cβ bonds, which easily dissociate to form various fragment ions in electron ionization mass spectrometry (EIMS). …
Number of citations: 0 catalog.lib.kyushu-u.ac.jp

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